molecular formula C11H6F3NO3S B15205815 3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid

3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid

Katalognummer: B15205815
Molekulargewicht: 289.23 g/mol
InChI-Schlüssel: PCKNMIPGXGXJMF-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid is a complex organic compound that features a trifluoromethylthio group attached to a benzo[d]oxazole ring, which is further connected to an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid typically involves multiple steps. One common approach is the formation of the benzo[d]oxazole ring through a cyclization reaction of 2-aminophenol with a suitable carboxylic acid derivative. The trifluoromethylthio group can be introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biological studies due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid is not fully understood. it is believed to interact with various molecular targets through its trifluoromethylthio and benzo[d]oxazole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole core structure and exhibit similar biological activities.

    Trifluoromethylthio compounds: Compounds with the trifluoromethylthio group often have unique electronic properties and are used in various applications.

Uniqueness

3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid is unique due to the combination of its trifluoromethylthio group and benzo[d]oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Eigenschaften

Molekularformel

C11H6F3NO3S

Molekulargewicht

289.23 g/mol

IUPAC-Name

(E)-3-[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C11H6F3NO3S/c12-11(13,14)19-7-3-1-2-6-10(7)15-8(18-6)4-5-9(16)17/h1-5H,(H,16,17)/b5-4+

InChI-Schlüssel

PCKNMIPGXGXJMF-SNAWJCMRSA-N

Isomerische SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)/C=C/C(=O)O

Kanonische SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.